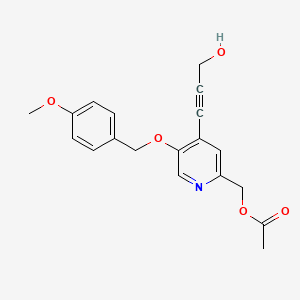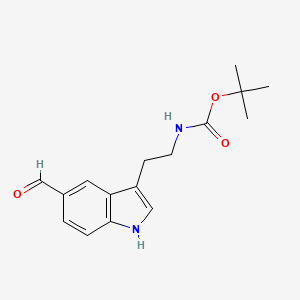
(R)-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinolinone core, which is known for its diverse biological activities, and a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate typically involves multiple steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a series of cyclization reactions starting from an appropriate aniline derivative.
Introduction of the TBDMS Group: The hydroxyl group on the quinolinone core is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Aminoethylation: The protected quinolinone is then subjected to aminoethylation using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other functional groups.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The quinolinone core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the aminoethyl group may enhance the compound’s ability to interact with biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for diverse applications in material science and catalysis.
Wirkmechanismus
The mechanism of action of ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate involves its interaction with specific molecular targets. The quinolinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aminoethyl group may facilitate binding to enzymes, inhibiting their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-(2-aminoethyl)-8-hydroxyquinolin-2(1H)-one: Lacks the TBDMS protecting group, making it more reactive.
®-5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one: Lacks the acetate ester, affecting its solubility and reactivity.
Uniqueness
The presence of the TBDMS protecting group in ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate makes it unique among similar compounds. This group provides stability and selectivity in chemical reactions, allowing for more controlled synthesis and functionalization.
Eigenschaften
Molekularformel |
C19H28N2O4Si |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
[5-[(1R)-2-amino-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-oxo-1H-quinolin-8-yl] acetate |
InChI |
InChI=1S/C19H28N2O4Si/c1-12(22)24-15-9-7-13(14-8-10-17(23)21-18(14)15)16(11-20)25-26(5,6)19(2,3)4/h7-10,16H,11,20H2,1-6H3,(H,21,23)/t16-/m0/s1 |
InChI-Schlüssel |
HTVNLUPNNHHJGX-INIZCTEOSA-N |
Isomerische SMILES |
CC(=O)OC1=C2C(=C(C=C1)[C@H](CN)O[Si](C)(C)C(C)(C)C)C=CC(=O)N2 |
Kanonische SMILES |
CC(=O)OC1=C2C(=C(C=C1)C(CN)O[Si](C)(C)C(C)(C)C)C=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)

![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)


![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)



![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)



